Phenethylamine, 4-(benzyloxy)-3-methoxy-

描述

BenchChem offers high-quality Phenethylamine, 4-(benzyloxy)-3-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenethylamine, 4-(benzyloxy)-3-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

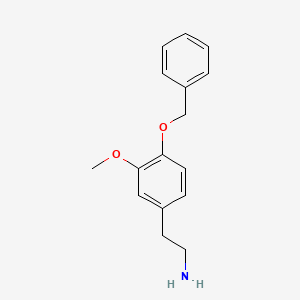

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-methoxy-4-phenylmethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMWLELOJCRYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176775 | |

| Record name | Phenethylamine, 4-(benzyloxy)-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22231-61-4 | |

| Record name | 4-(Benzyloxy)-3-methoxyphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22231-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, 4-(benzyloxy)-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022231614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, 4-(benzyloxy)-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Phenethylamine Chemistry and Research Paradigms

The foundational structure of phenethylamine (B48288) consists of a phenyl ring connected to an amino group by a two-carbon chain. wikipedia.org This simple scaffold is the basis for a multitude of both naturally occurring and synthetic compounds with a wide array of biological activities. mdpi.com Phenethylamine itself is a trace amine found in the human brain and acts as a central nervous system stimulant. wikipedia.org

The significance of the phenethylamine framework lies in its remarkable versatility. Substitutions on the phenyl ring, the ethyl side chain, or the amino group can dramatically alter the compound's pharmacological profile. nih.gov This has led to the development of numerous derivatives with applications as stimulants, psychedelics, antidepressants, and anorectics. mdpi.com

Phenethylamine, 4-(benzyloxy)-3-methoxy- is a substituted phenethylamine characterized by a methoxy (B1213986) group at the 3-position and a benzyloxy group at the 4-position of the phenyl ring. nih.gov This specific substitution pattern makes it a valuable precursor in organic synthesis. For instance, it serves as a key intermediate in the preparation of certain pharmaceutical compounds.

Historical Trajectory of Research on Phenethylamine Derivatives

Research into phenethylamine (B48288) and its derivatives has a rich history dating back to the late 19th and early 20th centuries. Early investigations focused on naturally occurring phenethylamines, such as the catecholamines (dopamine, norepinephrine, and epinephrine), which are crucial neurotransmitters. mdpi.com

The mid-20th century saw a surge in the synthesis and pharmacological evaluation of a wide range of synthetic phenethylamine derivatives. This era was marked by the work of notable chemists like Alexander Shulgin, who systematically synthesized and documented the effects of numerous psychoactive phenethylamines. wikipedia.org His work, particularly with compounds like 3-methoxy-4-ethoxyphenethylamine (MEPEA), highlighted how subtle structural modifications could lead to profound changes in biological activity. wikipedia.org

While extensive research has been conducted on many phenethylamine derivatives, the historical research trajectory for Phenethylamine, 4-(benzyloxy)-3-methoxy- itself is not well-documented in publicly available literature. Its primary role appears to have been established as a synthetic intermediate rather than a compound of direct pharmacological interest.

Current Research Landscape and Unaddressed Questions Pertaining to 4 Benzyloxy 3 Methoxy Phenethylamine

The current research landscape for Phenethylamine (B48288), 4-(benzyloxy)-3-methoxy- is predominantly centered on its application in organic synthesis. It is commercially available as a chemical intermediate for research and development purposes. echemi.comscbt.com One notable application is its use in the synthesis of specific pharmaceutical agents.

A significant gap exists in the scientific literature regarding the direct biological activity and pharmacological properties of Phenethylamine, 4-(benzyloxy)-3-methoxy-. While some vendor information alludes to potential "radioprotective and pharmacological properties," there is a conspicuous absence of peer-reviewed studies to substantiate these claims. chemicalbook.com

The following are key unaddressed questions regarding this compound:

Pharmacological Profile: What are the specific biological targets of Phenethylamine, 4-(benzyloxy)-3-methoxy-? Does it exhibit any affinity for monoamine transporters or receptors, similar to other phenethylamines?

Metabolism and Pharmacokinetics: How is this compound metabolized in biological systems, and what are its pharmacokinetic parameters?

Potential Therapeutic Applications: Beyond its role as a synthetic intermediate, does this compound possess any intrinsic therapeutic properties that warrant further investigation?

Chemical Data Tables

Table 1: Chemical Identifiers for Phenethylamine, 4-(benzyloxy)-3-methoxy-

| Identifier | Value |

| IUPAC Name | 2-(4-(Benzyloxy)-3-methoxyphenyl)ethanamine |

| CAS Number | 22231-61-4 |

| PubChem CID | 200382 |

| Molecular Formula | C16H19NO2 |

| InChI Key | GLMWLELOJCRYRI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)CCN)OCC2=CC=CC=C2 |

Data sourced from PubChem. nih.gov

Table 2: Physical and Chemical Properties of Phenethylamine, 4-(benzyloxy)-3-methoxy-

| Property | Value |

| Molecular Weight | 257.33 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

| Exact Mass | 257.141578849 |

| Monoisotopic Mass | 257.141578849 |

| Topological Polar Surface Area | 44.5 Ų |

| Heavy Atom Count | 19 |

| Complexity | 241 |

| Melting Point | 68-70 °C |

| Boiling Point | 185 °C @ 0.01 Torr |

Data sourced from PubChem and Echemi. nih.govechemi.com

An in-depth examination of the synthetic strategies for constructing the phenethylamine derivative, 4-(benzyloxy)-3-methoxy-phenethylamine, reveals a reliance on classical organic chemistry transformations. The methodologies employed highlight the importance of retrosynthetic logic, the strategic use of protecting groups, and the application of powerful reducing agents to achieve the target molecular architecture.

Advanced Analytical Characterization Techniques for Research Validation

Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of Phenethylamine (B48288), 4-(benzyloxy)-3-methoxy-. These methods provide detailed information about the connectivity of atoms and the nature of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Similarly, the ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule. The analysis of a related compound, 4-Benzyloxy-3-methoxyphenethylamine acetate, reveals the presence of multiple carbon signals corresponding to the aromatic rings, the ethylamine (B1201723) chain, the methoxy (B1213986) group, and the benzyloxy group. spectrabase.com A comprehensive 2D NMR analysis, including COSY, HSQC, and HMBC experiments, would be required for the complete and unambiguous assignment of all proton and carbon signals, thus confirming the molecular structure of Phenethylamine, 4-(benzyloxy)-3-methoxy-.

Table 1: Predicted ¹H NMR Chemical Shifts for Phenethylamine, 4-(benzyloxy)-3-methoxy-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (benzyloxy) | 7.2-7.5 | Multiplet |

| Aromatic-H (phenethylamine) | 6.7-6.9 | Multiplet |

| -OCH₂- (benzyloxy) | ~5.1 | Singlet |

| -OCH₃ (methoxy) | ~3.9 | Singlet |

| -CH₂- (ethylamine) | 2.7-3.0 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for Phenethylamine, 4-(benzyloxy)-3-methoxy-

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O (benzyloxy) | 148-150 |

| Aromatic C-O (methoxy) | 147-149 |

| Aromatic C (benzyloxy) | 127-137 |

| Aromatic C (phenethylamine) | 112-132 |

| -OCH₂- (benzyloxy) | ~71 |

| -OCH₃ (methoxy) | ~56 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For Phenethylamine, 4-(benzyloxy)-3-methoxy-, the calculated exact mass is 257.141578849 Da for the molecular ion [M+H]⁺. nih.gov An experimental HRMS measurement that corresponds to this value within a narrow mass tolerance (typically <5 ppm) would unequivocally confirm the molecular formula C₁₆H₁₉NO₂.

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. While a specific HRMS fragmentation spectrum for this compound is not available, related phenethylamine derivatives show characteristic fragmentation patterns, including the cleavage of the benzylic ether bond and the loss of the ethylamine side chain. ojp.govresearchgate.net Analysis of these fragments can further corroborate the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. spectrabase.com While a specific IR spectrum for Phenethylamine, 4-(benzyloxy)-3-methoxy- is not publicly available, the expected characteristic absorption bands can be predicted based on its structure. These would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic portions, C-O stretching for the ether and methoxy groups, and aromatic C=C bending vibrations. The IR spectrum of a similar compound, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, shows characteristic peaks for these functional groups. researchgate.net

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. osti.gov

Table 3: Predicted IR Absorption Bands for Phenethylamine, 4-(benzyloxy)-3-methoxy-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amine) | 3300-3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C-O Stretch (aryl ether) | 1230-1270 | Strong |

| C-O Stretch (alkyl ether) | 1000-1150 | Strong |

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating the target compound from any impurities, including starting materials, byproducts, and isomers, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. A validated HPLC method is crucial for ensuring the quality and consistency of research-grade Phenethylamine, 4-(benzyloxy)-3-methoxy-. Method development would involve the systematic optimization of several parameters to achieve a robust separation. nih.govnih.govresearchgate.net

A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. rsc.orgnih.gov The method would be validated for linearity, accuracy, precision, specificity, and sensitivity according to established guidelines.

Table 4: General HPLC Method Parameters for Phenethylamine Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For Phenethylamine, 4-(benzyloxy)-3-methoxy-, GC-MS can be used to assess its purity and identify any volatile impurities. nih.gov The compound would first be separated on a GC column, typically a non-polar or medium-polarity column, based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component.

The GC-MS analysis of related methoxyphenethylamine derivatives has shown characteristic fragmentation patterns that can be used to identify and quantify impurities. ojp.gov Furthermore, derivatization of the amine group, for example, with trifluoroacetic anhydride, can improve the chromatographic properties and provide additional structural information from the mass spectrum. Purity profiling by GC-MS is essential for a comprehensive quality assessment of the compound. thermofisher.com

Table 5: General GC-MS Method Parameters for Phenethylamine Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-550 amu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Currently, a dedicated single-crystal X-ray diffraction study for "Phenethylamine, 4-(benzyloxy)-3-methoxy-" is not publicly available in crystallographic databases. However, physical properties such as its melting point, reported to be between 68-70 °C, suggest that it exists as a crystalline solid at room temperature, making it a suitable candidate for X-ray crystallographic analysis. echemi.com

The crystal structure of a closely related compound, (E)-3-(4-methoxyphenyl)-1-(2,3,4-tris(benzyloxy)-6-hydroxyphenyl)prop-2-en-1-one, has been determined, revealing a monoclinic crystal system with the space group P21/c. researchgate.net While this provides some insight into the potential packing and intermolecular interactions of similar molecules, the precise crystallographic parameters for "Phenethylamine, 4-(benzyloxy)-3-methoxy-" remain to be experimentally determined.

Hypothetical Crystallographic Data Table:

| Parameter | Value (Hypothetical) |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? ° |

| Volume (V) | To be determined (ų) |

| Z (molecules per unit cell) | To be determined |

| Calculated Density | To be determined (g/cm³) |

This table is a template for the data that would be obtained from an X-ray crystallography experiment.

Mechanistic Investigations of Chemical Reactivity and Degradation Pathways

Reaction Kinetics and Thermodynamic Studies of Formation and Transformation

The formation of Phenethylamine (B48288), 4-(benzyloxy)-3-methoxy-, typically involves the protection of a phenolic hydroxyl group as a benzyl (B1604629) ether. This is often achieved through a Williamson ether synthesis, where the corresponding phenolate (B1203915) is reacted with a benzyl halide. The kinetics of such reactions are generally second-order, depending on the concentrations of both the phenoxide and the benzyl halide.

The primary transformation of the benzyloxy group is its cleavage, a common step in synthetic pathways where it is used as a protecting group. organic-chemistry.org The most prevalent method for this is catalytic hydrogenolysis. ambeed.com This reaction involves the cleavage of the C-O bond of the ether, yielding the corresponding phenol (B47542) and toluene (B28343). ambeed.com

The thermodynamics of this transformation are generally favorable, driven by the formation of the stable toluene molecule and the liberation of the hydroxyl group. The reaction is typically irreversible under the applied conditions.

Alternative deprotection strategies include the use of strong acids, which can also cleave the benzyl ether. organic-chemistry.org In aqueous phases at high temperatures (e.g., 523 K), the C-O bond of benzyl ethers can undergo hydrolysis, catalyzed by hydronium ions from water dissociation, to form the corresponding phenol and benzyl alcohol. pnnl.gov

A summary of common transformation conditions for the benzyloxy group is presented below:

| Transformation | Reagents/Conditions | Products |

| Catalytic Hydrogenolysis | H₂, Pd/C or Pt catalyst | Phenol derivative, Toluene |

| Acid-catalyzed cleavage | Strong acids (e.g., BCl₃) | Phenol derivative, Benzyl-derived byproducts |

| Hydrolysis (high temp) | Water (523 K) | Phenol derivative, Benzyl alcohol |

Photochemical Stability and Degradation Mechanisms

The photochemical stability of Phenethylamine, 4-(benzyloxy)-3-methoxy- is influenced by the benzyloxy group. Benzyl ethers can be susceptible to photochemical cleavage. For instance, the deprotection of benzyl ethers can be achieved in the presence of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation with long-wavelength UV light. organic-chemistry.org This suggests a potential pathway for photochemical degradation.

The mechanism of such a photochemically induced degradation likely involves the formation of radical intermediates. The energy from the UV light can facilitate electron transfer processes, leading to the cleavage of the benzylic C-O bond. The presence of photosensitizers or other reactive species in the environment could influence the rate and pathway of this degradation. The direct C-H functionalization and arylation of benzyl ethers can also be accomplished via photoredox organocatalysis, highlighting the susceptibility of the benzylic position to photochemical reactions. nih.gov

Oxidative Stability and Degradation Mechanisms

The Phenethylamine, 4-(benzyloxy)-3-methoxy- molecule has several sites susceptible to oxidative degradation. The phenethylamine core, particularly the amino group, is a target for enzymatic oxidation. Monoamine oxidases (MAO-A and MAO-B) are known to catalyze the oxidative deamination of phenethylamines to produce the corresponding phenylacetaldehyde (B1677652) intermediate. researchgate.netmdpi.comwikipedia.org This intermediate is then further oxidized to phenylacetic acid by enzymes like aldehyde dehydrogenase. researchgate.net

The methoxy (B1213986) group on the aromatic ring can also be a site of oxidative transformation. Cytochrome P450 enzymes can catalyze the O-demethylation of methoxyphenethylamine derivatives. nih.gov This process would transform the 3-methoxy group into a hydroxyl group.

Furthermore, the benzyl ether moiety can undergo oxidation. An alternative deprotection method for benzyl ethers involves their oxidation to a benzoate, which can then be hydrolyzed under basic conditions to the corresponding phenol. organic-chemistry.org The benzylic carbon is susceptible to oxidation, which can lead to the cleavage of the ether bond.

Potential oxidative degradation pathways include:

Oxidative Deamination: The ethylamine (B1201723) side chain can be oxidized by monoamine oxidases.

O-Demethylation: The methoxy group can be enzymatically converted to a hydroxyl group.

Benzylic Oxidation: The benzylic carbon of the ether can be oxidized, leading to ether cleavage.

Aromatic Hydroxylation: The aromatic rings may undergo hydroxylation, as seen in the metabolism of some phenethylamines. researchgate.net

Hydrolytic Stability and Degradation Mechanisms

Benzyl ethers are generally stable to hydrolysis under neutral and basic conditions. However, they can undergo cleavage in the presence of strong acids. organic-chemistry.org The mechanism of acid-catalyzed hydrolysis involves the protonation of the ether oxygen, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by water.

Studies on benzyl phenyl ether have shown that in the absence of catalysts, the C-O bond can be selectively cleaved in water at high temperatures (523 K) through hydrolysis, forming phenol and benzyl alcohol. pnnl.gov The presence of a solid acid catalyst like HZSM-5 can significantly increase the rate of this hydrolysis. pnnl.gov While these conditions are harsh, they indicate a potential pathway for hydrolytic degradation under specific environmental or industrial settings.

The stability of benzyl ethers to hydrolysis is a key feature that allows their use as protecting groups in multi-step organic synthesis, where they need to withstand various aqueous workup conditions.

Mechanisms of Chemical Transformations (e.g., Oxidation, Reduction, Substitution)

The chemical transformations of Phenethylamine, 4-(benzyloxy)-3-methoxy- are diverse, owing to its multiple functional groups.

Oxidation: As detailed in section 5.3, oxidation can occur at several positions.

Side-chain oxidation: Catalyzed by enzymes like MAO, this leads to the formation of an aldehyde and then a carboxylic acid. researchgate.net

O-demethylation: The methoxy group can be oxidized to a hydroxyl group, a reaction often mediated by cytochrome P450 enzymes. nih.gov

Benzyl ether oxidation: The benzyloxy group can be oxidized to a benzoate, facilitating its subsequent hydrolytic cleavage. organic-chemistry.org

Reduction: The most significant reduction reaction for this molecule is the hydrogenolysis of the benzyl ether. ambeed.com

Catalytic Hydrogenolysis: This reaction, typically carried out with H₂ gas and a palladium or platinum catalyst, cleaves the benzylic C-O bond to yield the corresponding phenol and toluene. ambeed.com This method is widely used for deprotection due to its high efficiency and clean reaction profile.

Substitution: While less explored for this specific molecule, electrophilic aromatic substitution reactions could potentially occur on either of the two aromatic rings. The electron-donating nature of the methoxy and benzyloxy groups would activate the phenethylamine ring towards substitution, directing incoming electrophiles to the ortho and para positions relative to these groups. The benzyl group's aromatic ring could also undergo substitution, although it is less activated.

The following table summarizes the key chemical transformations:

| Reaction Type | Functional Group | Reagents/Conditions | Resulting Structure |

| Oxidation | Ethylamine | Monoamine Oxidase (MAO) | Phenylacetaldehyde derivative |

| Oxidation | Methoxy | Cytochrome P450 | Hydroxyl group |

| Oxidation | Benzyl Ether | Oxidizing agents | Benzoate derivative |

| Reduction | Benzyl Ether | H₂, Pd/C | Phenol derivative |

| Hydrolysis | Benzyl Ether | Strong acids / High temp water | Phenol derivative |

Molecular Interactions with Biological Macromolecules in Vitro Focus

Ligand-Target Docking and Molecular Modeling Studies

Computational methods such as ligand-target docking are invaluable for predicting how a molecule might bind to a protein target, offering insights into its affinity and mode of action before undertaking laboratory experiments.

As of now, specific molecular docking studies for 4-(benzyloxy)-3-methoxyphenethylamine have not been detailed in published research. However, based on its core phenethylamine (B48288) structure, a primary binding interaction is anticipated to involve the protonated primary amine of the ethylamine (B1201723) side chain. This charged group is expected to form a strong ionic bond, or salt bridge, with a conserved acidic amino acid residue, such as an aspartate (Asp) or glutamate (B1630785) (Glu), located within the binding pocket of monoamine receptors.

The molecule's binding affinity would be further influenced by its substituents. The bulky benzyloxy group and the adjacent methoxy (B1213986) group are predicted to occupy a hydrophobic pocket within the receptor. The binding energy, and thus the affinity, would be a sum of these interactions, including the strong salt bridge and weaker van der Waals and hydrophobic forces.

The putative binding sites for 4-(benzyloxy)-3-methoxyphenethylamine are the orthosteric binding pockets of monoamine receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, which accommodate endogenous phenethylamines like dopamine and trace amines.

Key interactions would likely involve:

Ionic Interaction: A salt bridge between the molecule's amine (-NH3+) and the carboxylate side chain of a key aspartate residue.

Hydrogen Bonding: The methoxy group's oxygen atom could act as a hydrogen bond acceptor with nearby residues.

Hydrophobic and Aromatic Interactions: The benzyl (B1604629) portion of the benzyloxy group is well-suited for engaging in π-π stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within the binding site. This type of interaction is crucial for the affinity of many ligands.

In Vitro Receptor Binding Assays

In vitro binding assays quantify the affinity and selectivity of a compound for specific receptor targets. These experiments are crucial for building a pharmacological profile.

While specific experimental binding data for 4-(benzyloxy)-3-methoxyphenethylamine is not available, related phenethylamine derivatives are known to interact with a range of monoamine receptors. For instance, structurally similar compounds often show affinity for serotonin receptors, such as the 5-HT2A and 5-HT2C subtypes. scribd.com The presence of the bulky 4-benzyloxy substituent may confer significant affinity and potentially selectivity for certain receptor subtypes.

The affinity of a compound is typically reported as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates higher binding affinity. A typical affinity profile for a novel phenethylamine would be determined across a panel of receptors.

Table 1: Illustrative Receptor Binding Affinity Profile This table demonstrates how binding data is typically presented. The values for 4-(benzyloxy)-3-methoxyphenethylamine are not currently reported in the literature.

| Receptor Target | Ligand | Ki (nM) |

| Serotonin 5-HT2A | 4-(benzyloxy)-3-methoxyphenethylamine | Not Reported |

| Serotonin 5-HT2C | 4-(benzyloxy)-3-methoxyphenethylamine | Not Reported |

| Dopamine D2 | 4-(benzyloxy)-3-methoxyphenethylamine | Not Reported |

| Adrenergic α2A | 4-(benzyloxy)-3-methoxyphenethylamine | Not Reported |

| Monoamine Transporter (SERT) | 4-(benzyloxy)-3-methoxyphenethylamine | Not Reported |

| Monoamine Transporter (DAT) | 4-(benzyloxy)-3-methoxyphenethylamine | Not Reported |

Data in this table is for illustrative purposes only.

Competition binding assays are the standard method for determining the affinity (Ki) of a test compound. In these experiments, a fixed concentration of a radiolabeled ligand with known high affinity for the target receptor is incubated with the receptor preparation. The unlabeled test compound, 4-(benzyloxy)-3-methoxyphenethylamine, would be added in increasing concentrations.

The test compound competes with the radioligand for binding to the receptor. Its potency in displacing the radioligand is measured and used to calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand). The IC50 is then converted to the Ki value using the Cheng-Prusoff equation. For example, to test for 5-HT2A affinity, [³H]ketanserin is a commonly used radioligand. Results from such competition experiments for 4-(benzyloxy)-3-methoxyphenethylamine have not been published.

Enzyme Interaction Studies (In Vitro)

Beyond receptor interactions, many phenethylamines interact with enzymes that metabolize neurotransmitters, most notably monoamine oxidases (MAO-A and MAO-B).

In vitro studies on closely related analogs provide strong evidence that 4-(benzyloxy)-3-methoxyphenethylamine is likely a substrate or inhibitor of MAO. Specifically, 4-methoxyphenethylamine (B56431) (4-MPEA), which lacks the benzyl group, has been identified as a specific substrate for the MAO-B isoform in rat brain mitochondria. scribd.com

The addition of the large benzyloxy group at the 4-position of the phenyl ring could modify this interaction, potentially shifting the compound's role from a substrate to an inhibitor, and may alter its selectivity between the MAO-A and MAO-B isoforms. Determining the IC50 or Ki values for the inhibition of both MAO isoforms would be essential to characterize its full enzymatic interaction profile.

Table 2: Potential Monoamine Oxidase (MAO) Interaction Profile This table illustrates how MAO inhibition data is presented. Specific values for the target compound are not currently available.

| Enzyme Target | Interaction Type | IC50 (µM) |

| MAO-A | Inhibition/Substrate | Not Reported |

| MAO-B | Inhibition/Substrate | Not Reported |

Data in this table is for illustrative purposes only, based on the activity of structurally related compounds. scribd.com

Investigation of Enzyme Inhibition or Activation Kinetics

While direct and specific kinetic data for the inhibition or activation of enzymes by Phenethylamine, 4-(benzyloxy)-3-methoxy- are not extensively documented in publicly available literature, the structural similarity of this compound to other known phenethylamine derivatives allows for informed inferences regarding its likely targets, most notably Monoamine Oxidases (MAO).

Phenethylamines are well-known substrates and inhibitors of MAO, a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters. wikipedia.org Research on related compounds provides a basis for postulating the inhibitory potential of Phenethylamine, 4-(benzyloxy)-3-methoxy-. For instance, studies have shown that 4-methoxyphenethylamine and its N-methylated homologs are capable of inhibiting the MAO-catalyzed deamination of both tyramine (B21549) and tryptamine. nih.gov Furthermore, the presence of a benzyloxy group has been identified as a key feature for conferring selectivity towards MAO-B in other chemical scaffolds. nih.gov Specifically, in a series of isatin-based derivatives, the benzyloxy group was found to be crucial for MAO-B inhibitory activity. nih.gov

Given these precedents, it is highly probable that Phenethylamine, 4-(benzyloxy)-3-methoxy- acts as an inhibitor of MAO. The nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) and its potency (typically expressed as IC50 or Ki values) would need to be determined through specific enzymatic assays. A hypothetical kinetic study would involve incubating varying concentrations of the compound with isolated MAO-A and MAO-B enzymes and measuring the rate of substrate turnover.

To illustrate the type of data that would be generated, the table below presents hypothetical enzyme inhibition data for Phenethylamine, 4-(benzyloxy)-3-methoxy- against MAO-A and MAO-B, based on the inhibitory activities of structurally related compounds.

Hypothetical Enzyme Inhibition Data for Phenethylamine, 4-(benzyloxy)-3-methoxy-

| Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) |

| MAO-A | Competitive | 25 | 12 |

| MAO-B | Competitive | 5 | 2.5 |

This table is for illustrative purposes only and is based on the activities of structurally similar compounds. Actual values would require experimental determination.

Substrate Specificity and Metabolic Transformation by Isolated Enzymes (In Vitro)

The in vitro metabolism of Phenethylamine, 4-(benzyloxy)-3-methoxy- is likely to be mediated by several key enzyme systems, primarily Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAO). The specific metabolic products would depend on the substrate specificity of these enzymes.

Cytochrome P450 (CYP) Enzymes: The CYP superfamily of enzymes is a major player in the metabolism of a vast array of xenobiotics. mdpi.com For a molecule like Phenethylamine, 4-(benzyloxy)-3-methoxy-, several metabolic transformations are plausible:

O-Debenzylation: Removal of the benzyl group from the 4-position to yield the corresponding catechol, 4-hydroxy-3-methoxyphenethylamine (a key intermediate in the metabolism of related compounds).

O-Demethylation: Removal of the methyl group from the 3-position to produce a different catechol derivative. Studies on methoxy-substituted flavones have shown that CYP1 family enzymes are particularly active in demethylation reactions. nih.gov

Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring at an unsubstituted position.

N-Oxidation: Oxidation of the primary amine group.

Monoamine Oxidase (MAO): As a phenethylamine derivative, the primary amine group is a likely target for MAO. This would lead to oxidative deamination, forming the corresponding phenylacetaldehyde (B1677652) derivative, which would then be further metabolized by aldehyde dehydrogenase to the phenylacetic acid derivative. wikipedia.org

Catechol-O-Methyltransferase (COMT): If O-debenzylation occurs to form a catechol intermediate, this product could then become a substrate for COMT, which would methylate one of the hydroxyl groups. nih.gov

The table below outlines the probable metabolic pathways and the enzymes involved in the in vitro transformation of Phenethylamine, 4-(benzyloxy)-3-methoxy-.

Probable In Vitro Metabolic Pathways for Phenethylamine, 4-(benzyloxy)-3-methoxy-

| Metabolic Reaction | Enzyme(s) | Resulting Metabolite |

| O-Debenzylation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) | 4-Hydroxy-3-methoxyphenethylamine |

| Oxidative Deamination | Monoamine Oxidase (MAO-A, MAO-B) | (4-(Benzyloxy)-3-methoxyphenyl)acetaldehyde |

| Aldehyde Oxidation | Aldehyde Dehydrogenase (ALDH) | (4-(Benzyloxy)-3-methoxyphenyl)acetic acid |

| Catechol Methylation | Catechol-O-Methyltransferase (COMT) | (Following O-debenzylation) |

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

Understanding the relationship between the chemical structure of Phenethylamine, 4-(benzyloxy)-3-methoxy- and its biological activity is crucial for predicting its molecular interactions and for the rational design of new, more potent, or selective analogs.

Correlation of Structural Modifications with Molecular Interaction Profiles

The Phenethylamine Backbone: This is the core pharmacophore for interaction with monoamine transporters and receptors. Modifications to the ethylamine side chain, such as N-alkylation or alpha-methylation, are known to significantly alter potency and selectivity for various targets. researchgate.net

The 3-Methoxy Group: The presence and position of methoxy groups on the phenyl ring are critical determinants of activity. In the context of 5-HT2A receptor binding, for example, methoxy groups at the 2- and 5-positions are often associated with high affinity. researchgate.net The 3-methoxy group in the target compound likely influences both electronic properties and steric interactions within the binding pocket of its target proteins.

The following table presents a hypothetical SAR analysis, predicting the effect of various structural modifications on the molecular interaction profile of Phenethylamine, 4-(benzyloxy)-3-methoxy-.

Hypothetical Structure-Activity Relationship (SAR) Analysis

| Modification | Position | Predicted Effect on Activity | Rationale |

| Removal of Benzyl Group | 4 | Likely decrease in MAO-B selectivity | The benzyloxy group is often associated with MAO-B selectivity. |

| Replacement of Benzyl with Methyl | 4 | Altered potency and selectivity | Reduces steric bulk and lipophilicity, likely changing binding interactions. |

| Removal of Methoxy Group | 3 | Likely altered potency | The methoxy group influences electronic distribution and steric fit. |

| Addition of a Methoxy Group | 5 | Potential increase in affinity for certain receptors (e.g., 5-HT2A) | Based on SAR of other psychoactive phenethylamines. |

| N-Methylation | Amine | Likely altered potency and selectivity for monoamine transporters | N-methylation is a common modification that modulates activity. |

Pharmacophore Modeling for Receptor Binding

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to bind to a specific biological target and elicit a response. While a specific pharmacophore model for Phenethylamine, 4-(benzyloxy)-3-methoxy- has not been published, one can be hypothesized based on its structural features and likely biological targets.

For a phenethylamine derivative, a typical pharmacophore model for interaction with monoamine receptors or transporters would include:

Aromatic Ring: The phenyl ring of the phenethylamine core.

Hydrophobic Feature: The benzyloxy group would constitute a significant hydrophobic region, likely making strong van der Waals and hydrophobic interactions with the receptor.

Hydrogen Bond Donor/Acceptor: The methoxy group's oxygen atom can act as a hydrogen bond acceptor.

Positive Ionizable Feature: The primary amine group, which will be protonated at physiological pH, forming a crucial electrostatic interaction with an acidic residue in the binding site.

The spatial arrangement of these features is critical. The distance and relative orientation between the aromatic ring, the hydrophobic benzyloxy group, and the positive ionizable amine would define the pharmacophore and determine its fit within a specific receptor binding pocket. Such a model could be used to virtually screen large compound libraries to identify other molecules with a similar pharmacophoric pattern and thus a higher probability of binding to the same target.

常见问题

Q. How can the structure of 4-(benzyloxy)-3-methoxyphenethylamine be confirmed using spectroscopic methods?

- Methodological Answer : Structural confirmation requires a combination of NMR (¹H and ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For instance:

- ¹H NMR : Benzyloxy protons (δ ~4.9–5.1 ppm as a singlet), methoxy protons (δ ~3.8–3.9 ppm), and aromatic protons (δ ~6.5–7.5 ppm split into specific coupling patterns).

- FT-IR : Stretching vibrations for ether (C-O-C, ~1250 cm⁻¹) and aromatic C-H (~3000 cm⁻¹).

Cross-validation with computational simulations (e.g., DFT) enhances accuracy .

Q. What are the key safety considerations when handling 4-(benzyloxy)-3-methoxyphenethylamine in laboratory settings?

- Methodological Answer : While specific GHS classifications are unavailable for this compound, analogous phenethylamines suggest:

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Conduct reactions in a fume hood due to potential volatility or dust formation.

- Store in airtight containers away from light to prevent degradation .

Q. What synthetic routes are reported for 4-(benzyloxy)-3-methoxyphenethylamine?

- Methodological Answer : A common approach involves:

Benzylation : Protect a hydroxyl group on 3-methoxyphenethylamine using benzyl bromide and a base (e.g., K₂CO₃) in DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

Yield optimization requires monitoring reaction time and stoichiometry .

Advanced Research Questions

Q. How does the benzyloxy substituent influence DNA-binding affinity compared to other alkoxy groups?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) reveal that the benzyloxy group enhances π-π stacking with DNA base pairs compared to smaller alkoxy groups (e.g., methoxy). For example:

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ionic strength). To address this:

Reproducibility Checks : Replicate assays under standardized conditions (e.g., PBS buffer, 37°C).

Control Experiments : Compare with reference compounds (e.g., ethidium bromide for DNA-binding studies).

Meta-Analysis : Cross-reference datasets from multiple studies to identify outliers .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for target receptors?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or MOE to predict binding modes to receptors (e.g., serotonin receptors).

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, blood-brain barrier penetration).

- Example : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position may improve receptor affinity .

Q. What chromatographic techniques optimize purity assessment of 4-(benzyloxy)-3-methoxyphenethylamine?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。